

An In-depth Technical Guide on the Vapor Pressure of HCFC-123a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Dichloro-1,1,2-trifluoroethane*

Cat. No.: B1204223

[Get Quote](#)

This technical guide provides a comprehensive overview of the vapor pressure of **1,2-dichloro-1,1,2-trifluoroethane** (HCFC-123a). It is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic data and experimental methodologies. This document includes a detailed summary of vapor pressure data, a description of the experimental protocol for its measurement, and a visualization of its metabolic pathway.

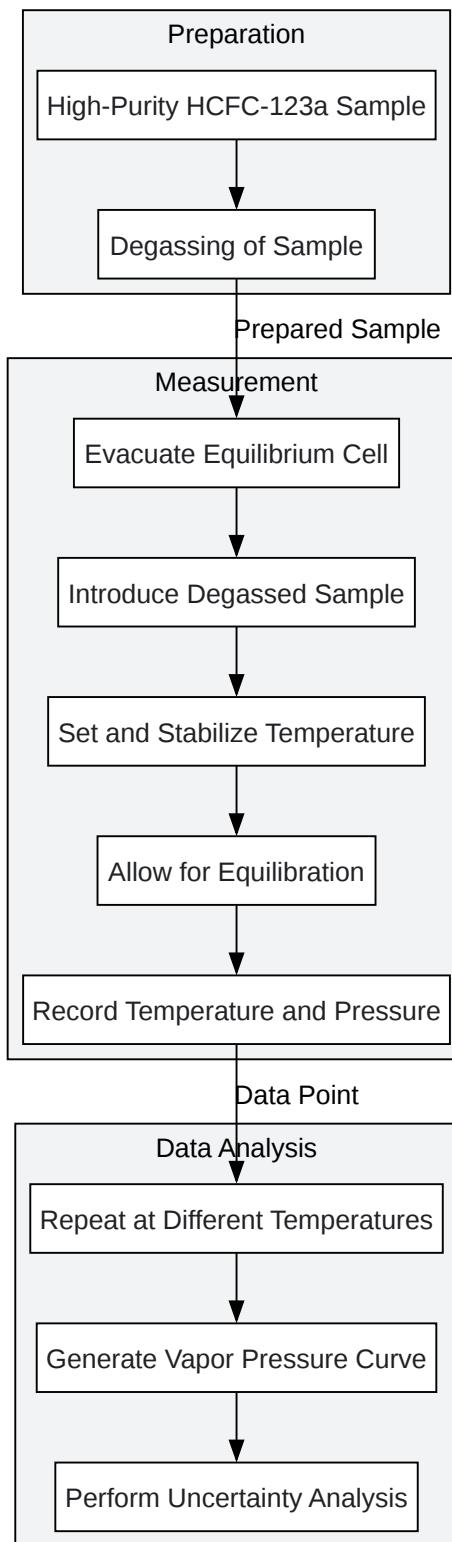
Core Data: Vapor Pressure of HCFC-123a

The vapor pressure of HCFC-123a is a critical parameter for its application and for understanding its environmental fate. While its isomer, HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane), is more common, HCFC-123a is often present as a significant impurity.^[1] The following table summarizes the available quantitative data for the vapor pressure of HCFC-123a.

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)	Vapor Pressure (mmHg)
25	298.15	82.66	620.0

Note: Data sourced from PubChem and Wikipedia, which references a study by Kubota et al. on the vapor pressures of new fluorocarbons.^{[1][2]}

Experimental Protocol for Vapor Pressure Measurement

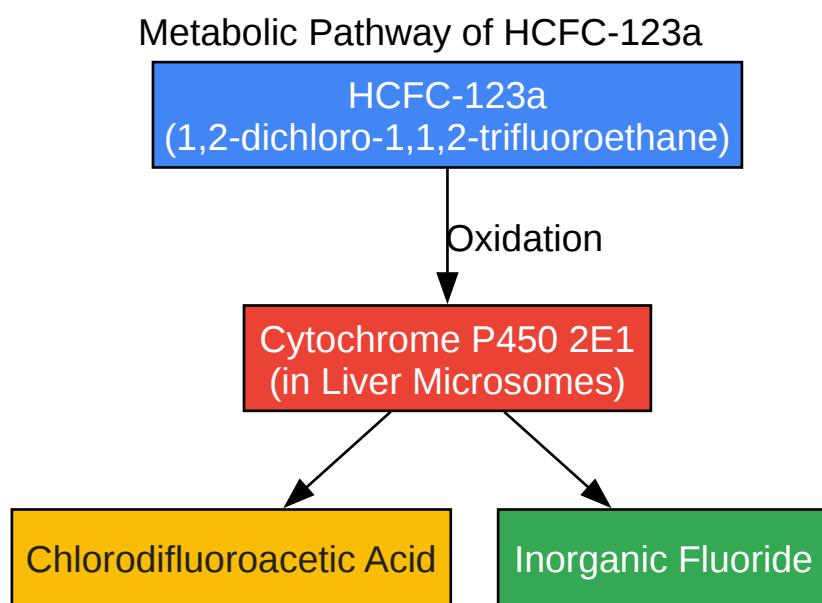

The determination of vapor pressure for refrigerants like HCFC-123a requires precise and controlled experimental setups. A commonly employed technique is the static-synthetic method. This method involves introducing a known amount of the substance into a thermostatically controlled equilibrium cell of a known volume.

Methodology

- **Apparatus Setup:** The core of the apparatus is a temperature-controlled equilibrium cell. This cell is connected to a high-precision pressure transducer and a vacuum pump. The temperature of the cell is maintained by a thermostat bath with a stability of ± 10 mK.
- **Sample Preparation:** A sample of high-purity HCFC-123a (typically $>99.8\%$) is degassed to remove any dissolved air or other non-condensable gases. This is a critical step as impurities can significantly affect the vapor pressure reading.
- **Measurement Procedure:**
 - The equilibrium cell is first evacuated to a high vacuum.
 - A precisely measured amount of the degassed HCFC-123a is then introduced into the cell.
 - The cell is brought to the desired temperature by the thermostat bath.
 - The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the cell, corresponding to the vapor pressure of the substance at that temperature, is recorded using the pressure transducer.
- **Data Acquisition:** The temperature and pressure are recorded simultaneously. This process is repeated at various temperatures to obtain a vapor pressure curve.
- **Uncertainty Analysis:** The overall uncertainty of the measurement is determined by the uncertainties of the temperature and pressure sensors. For high-accuracy measurements, the temperature uncertainty is typically less than ± 10 mK, and the pressure uncertainty is in the range of ± 2 kPa.^[3]

Experimental Workflow

Experimental Workflow for Vapor Pressure Measurement


[Click to download full resolution via product page](#)

Experimental Workflow for Vapor Pressure Measurement

Metabolic Pathway of HCFC-123a

Understanding the metabolic fate of HCFC-123a is crucial for assessing its toxicological profile. In vivo and in vitro studies have shown that HCFC-123a is metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP2E1.[2][4]

The metabolism of HCFC-123a involves oxidative pathways. The primary metabolites identified are inorganic fluoride and chlorodifluoroacetic acid.[2] The metabolic transformation is a key factor in the potential toxicity of the compound.

[Click to download full resolution via product page](#)

Metabolic Pathway of HCFC-123a

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dichloro-1,1,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PVT and vapor pressure measurements on 1, d-dichloro-2,2,2-trifluoroethane (HCFC-123) (Journal Article) | OSTI.GOV [osti.gov]
- 4. Metabolism of the chlorofluorocarbon substitute 1,1-dichloro-2,2,2-trifluoroethane by rat and human liver microsomes: the role of cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Vapor Pressure of HCFC-123a]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204223#vapor-pressure-of-hcfc-123a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com